hDHODH-IN-1

hDHODH Enzyme Inhibition Drug Discovery

Standard DHODH inhibitors vary widely in potency and cellular efficacy, leading to assay failures. hDHODH-IN-1 (CAS 1207719-51-6) offers validated, reproducible performance. - **Enzymatic IC50:** 25 nM; **Cellular IC50 (Jurkat):** 20 nM - **Purity:** 99.87% ensures on-target anti-proliferative effects - **Solubility:** ≥5 mg/mL in CMC-Na for oral gavage - ready for in vivo studies - **Applications:** AML, lymphoma, T-cell biology, measles virus, SARS-CoV-2 research

Molecular Formula C17H14N2O2
Molecular Weight 278.30 g/mol
Cat. No. B2805237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehDHODH-IN-1
Molecular FormulaC17H14N2O2
Molecular Weight278.30 g/mol
Structural Identifiers
SMILESCC(=C(C#N)C(=O)NC1=CC=C(C=C1)C2=CC=CC=C2)O
InChIInChI=1S/C17H14N2O2/c1-12(20)16(11-18)17(21)19-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,20H,1H3,(H,19,21)/b16-12-
InChIKeyMUVPBAIVOHJDOC-VBKFSLOCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





hDHODH-IN-1: Potent hDHODH Inhibitor for Cancer & Inflammation Research


hDHODH-IN-1 (CAS 1173715-42-8) is a small-molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH), a class-2 mitochondrial enzyme essential for de novo pyrimidine biosynthesis. By inhibiting this pathway, hDHODH-IN-1 exerts anti-proliferative and anti-inflammatory effects . It serves as a critical chemical probe for investigating pyrimidine depletion in models of autoimmune disease, multiple sclerosis, and cancer, where rapid cell division creates a high demand for pyrimidine nucleotides [1].

Target & Pathway hDHODH inhibition, de novo pyrimidine biosynthesis studies
Research Context Oncology, immunology, and virology pathway investigation
Assay-Ready Profile Nanomolar-range enzyme inhibition, defined oral formulation protocol

Risks of Substituting hDHODH-IN-1


While hDHODH is a validated target with several inhibitors in clinical use or development (e.g., teriflunomide for multiple sclerosis, brequinar as an anticancer agent), their biochemical and cellular profiles differ significantly. hDHODH-IN-1 possesses a distinct chemical scaffold (a (Z)-2-cyano-3-hydroxy-N-(4-phenylphenyl)but-2-enamide) that results in a unique potency and, crucially, a specific binding mode within the enzyme's ubiquinone-binding pocket [1]. Simply substituting hDHODH-IN-1 with another hDHODH inhibitor, even one with a similar IC50, can lead to divergent results due to differences in off-target effects, cellular permeability, and metabolic stability, making direct comparative studies essential for robust scientific conclusions [1].

Potency class DHODH inhibitor potency differs significantly; direct swap may shift cellular efficacy windows and assay dynamic range.
Physicochemical Off-target liabilities and intracellular target engagement vary; Brequinar or ASLAN003 profiles may not transfer.
Formulation Solubility and oral formulation compatibility differ; in vivo exposure should be independently validated.

hDHODH-IN-1 Performance Benchmarks


Enzymatic Potency vs. Brequinar and ASLAN003

hDHODH-IN-1 demonstrates potent inhibition of human DHODH with a pIC50 of 4.88, which corresponds to an IC50 of approximately 13 nM . This value is derived from the same research group that developed the compound, providing a direct, albeit unreplicated, potency benchmark for this specific chemical series . While direct head-to-head data against clinical inhibitors are not available in the same assay, this potency is comparable to other advanced hDHODH inhibitors.

Enzymatic Potency vs. Comparators
Reported
hDHODH-IN-1: 25 nM
Brequinar: 5.2 nM
ASLAN003: 35 nM
Reported enzymatic inhibition context; 4.8× less potent than Brequinar, 1.4× more potent than ASLAN003
Cross-study comparable; in vitro enzymatic assay
hDHODH Enzyme Inhibition Drug Discovery

Anti-Proliferative Activity in Jurkat Cells

hDHODH-IN-1 is a (Z)-2-cyano-3-hydroxy-N-(4-phenylphenyl)but-2-enamide derivative, a chemical scaffold distinct from the isoxazole of leflunomide/teriflunomide and the quinolinecarboxylic acid of brequinar [REFS-1, REFS-2]. This structural divergence implies a different binding mode within the hDHODH ubiquinone-binding site, which can translate to altered resistance profiles, species selectivity, and physicochemical properties compared to legacy inhibitors [1].

Cellular vs. Enzymatic Concordance
Reported
Cellular IC50: 20 nM
Enzymatic IC50: 25 nM
Supports cellular target engagement review; close concordance in Jurkat T-cell model
72-h incubation, CellTiter-Glo assay
Medicinal Chemistry Scaffold Hopping hDHODH Inhibitors

Antiviral Activity Against Measles Virus

Reputable vendors supply hDHODH-IN-1 at a purity of ≥98% (typically 99.87% or 99.90% by HPLC), ensuring minimal contamination by synthesis by-products [REFS-1, REFS-2]. This high level of purity is essential for generating reproducible and interpretable biological data, particularly in sensitive cellular assays where even trace impurities can confound results.

Antiviral Effective Range
Data to verify
4–100 nM
Reported measles virus replication suppression context
Cell-based antiviral assay
Quality Control Reproducibility hDHODH-IN-1

hDHODH-IN-1 Research Applications


Oncology Target Validation

Given its potent inhibition of hDHODH [1], hDHODH-IN-1 is ideally suited for use as a tool compound in vitro and in vivo to investigate the role of de novo pyrimidine synthesis in the proliferation of activated T-cells and other immune cells. It can be used to validate hDHODH as a target in novel models of inflammation, such as rheumatoid arthritis or inflammatory bowel disease, and to compare its efficacy profile against established inhibitors like teriflunomide .

Modulating T-Cell Proliferation

As hDHODH is crucial for the viability of rapidly proliferating cancer cells [1], hDHODH-IN-1 serves as a valuable chemical probe to induce pyrimidine starvation. Researchers can use this compound to study downstream effects on DNA replication stress, cell cycle arrest, and the induction of apoptosis in various cancer cell lines, particularly those with high metabolic demands. Its distinct chemical scaffold makes it a useful comparator to brequinar in studies investigating resistance mechanisms.

Host-Targeting Antiviral Strategies

The unique (Z)-2-cyano-3-hydroxy-N-(4-phenylphenyl)but-2-enamide scaffold of hDHODH-IN-1 makes it a valuable reference point for medicinal chemists engaged in structure-activity relationship (SAR) studies. Its potency and chemical properties can serve as a benchmark for designing and optimizing new generations of hDHODH inhibitors, providing a distinct starting point for scaffold-hopping and lead optimization programs.

Application
Selection Property
Validation Focus
Cancer cell-line dependency studies
Target engagement and purity profile
Proliferation endpoint specificity and on-target effect confirmation
T-cell signaling and autoimmunity research
Cellular potency and pathway modulation
Lymphocyte proliferation and pyrimidine-starvation response endpoints
Host-directed antiviral screening
Antiviral effective concentration range
Viral replication suppression assay in RNA virus models
Pilot in vivo pharmacology
Oral formulation protocol
Exposure-model review and anti-tumor/inflammatory endpoint validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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